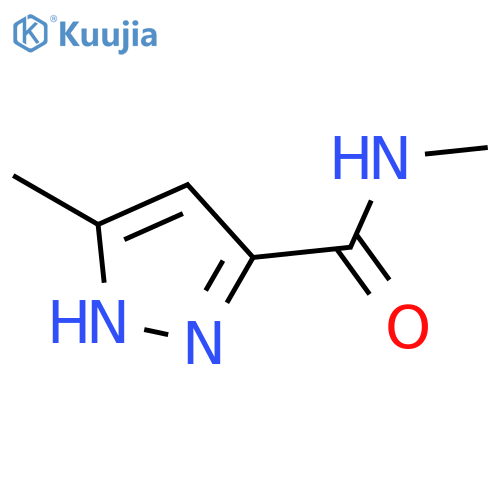

Cas no 4027-55-8 (5-Methyl-1H-pyrazole-3-carboxamide)

5-Methyl-1H-pyrazole-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-3-carboxamide,N,5-dimethyl-

- 5-Methyl-1H-pyrazole-3-carboxamide

- N,5-dimethyl-1H-pyrazole-3-carboxamide

- 3-Methylcarboxamido-5-methylpyrazole

- Pyrazole-3(or5)-carboxamide, N,5(or N,3)-dimethyl- (7CI)

- Pyrazole-3-carboxamide,N,5-dimethyl- (8CI)

- 4027-55-8

- AKOS006240442

- 1H-Pyrazole-3-carboxamide, N,5-dimethyl-

- SCHEMBL1754245

- AS-82752

- CS-0314811

-

- MDL: MFCD10575018

- インチ: InChI=1S/C6H9N3O/c1-4-3-5(9-8-4)6(10)7-2/h3H,1-2H3,(H,7,10)(H,8,9)

- InChIKey: IGHCHIRGHUQPAS-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=NN1)C(=O)NC

計算された属性

- せいみつぶんしりょう: 139.07467

- どういたいしつりょう: 139.074561919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 57.8Ų

じっけんとくせい

- 密度みつど: 1.183±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 163-168 ºC

- ふってん: 363.0±30.0 °C at 760 mmHg

- フラッシュポイント: 173.3±24.6 °C

- ようかいど: 微溶性(15 g/l)(25ºC)、

- PSA: 57.78

- じょうきあつ: 0.0±0.8 mmHg at 25°C

5-Methyl-1H-pyrazole-3-carboxamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 20/21/22

- セキュリティの説明: 36/37

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Methyl-1H-pyrazole-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM187973-10g |

N,5-Dimethyl-1H-pyrazole-3-carboxamide |

4027-55-8 | 97% | 10g |

$356 | 2021-08-05 | |

| TRC | M330418-500mg |

5-Methyl-1H-pyrazole-3-carboxamide |

4027-55-8 | 500mg |

$ 160.00 | 2022-06-03 | ||

| TRC | M330418-50mg |

5-Methyl-1H-pyrazole-3-carboxamide |

4027-55-8 | 50mg |

$ 50.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | Y1248218-100mg |

1H-Pyrazole-3-carboxamide, N,5-dimethyl- |

4027-55-8 | 97% | 100mg |

$100 | 2025-02-20 | |

| Ambeed | A231419-1g |

N,5-Dimethyl-1H-pyrazole-3-carboxamide |

4027-55-8 | 97% | 1g |

$291.0 | 2025-03-16 | |

| Ambeed | A231419-100mg |

N,5-Dimethyl-1H-pyrazole-3-carboxamide |

4027-55-8 | 97% | 100mg |

$64.0 | 2025-03-16 | |

| Ambeed | A231419-250mg |

N,5-Dimethyl-1H-pyrazole-3-carboxamide |

4027-55-8 | 97% | 250mg |

$108.0 | 2025-03-16 | |

| TRC | M330418-100mg |

5-Methyl-1H-pyrazole-3-carboxamide |

4027-55-8 | 100mg |

$ 65.00 | 2022-06-03 | ||

| Chemenu | CM187973-5g |

N,5-Dimethyl-1H-pyrazole-3-carboxamide |

4027-55-8 | 97% | 5g |

$241 | 2023-02-02 | |

| Alichem | A049002931-10g |

N,5-Dimethyl-1H-pyrazole-3-carboxamide |

4027-55-8 | 97% | 10g |

$381.00 | 2023-09-02 |

5-Methyl-1H-pyrazole-3-carboxamide 関連文献

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

5-Methyl-1H-pyrazole-3-carboxamideに関する追加情報

5-Methyl-1H-pyrazole-3-carboxamide (CAS No. 4027-55-8): A Versatile Heterocyclic Compound with Expanding Applications

5-Methyl-1H-pyrazole-3-carboxamide (CAS No. 4027-55-8) is a heterocyclic organic compound that has gained significant attention in pharmaceutical research and material science. As a derivative of pyrazole, this compound features a five-membered ring structure containing two nitrogen atoms at adjacent positions, with a methyl group at the 5-position and a carboxamide functional group at the 3-position. The molecular formula of this compound is C5H7N3O, and it typically appears as a white to off-white crystalline powder at room temperature.

The pyrazole-3-carboxamide derivatives like 5-methyl-1H-pyrazole-3-carboxamide have become increasingly important in medicinal chemistry due to their diverse biological activities. Recent studies in 2023 have shown that these compounds demonstrate promising potential as kinase inhibitors, making them valuable candidates for drug development programs targeting various diseases. The compound's unique structure allows for multiple hydrogen bonding interactions, which contributes to its molecular recognition properties in biological systems.

In the pharmaceutical industry, 5-methyl-1H-pyrazole-3-carboxamide serves as a crucial building block for the synthesis of more complex molecules. Its applications extend to the development of novel anti-inflammatory agents, antimicrobial compounds, and anticancer drugs. Researchers have particularly focused on its role in creating selective enzyme inhibitors that can modulate specific biological pathways with minimal side effects. The compound's stability and synthetic accessibility make it an attractive scaffold for combinatorial chemistry approaches.

The material science field has also explored the potential of 5-methyl-1H-pyrazole-3-carboxamide derivatives. These compounds have shown utility in creating advanced functional materials, including metal-organic frameworks (MOFs) with specific pore structures and surface properties. The carboxamide group's ability to coordinate with metal ions allows for the design of materials with tailored properties for catalysis, gas storage, or sensing applications.

Recent advancements in synthetic methodologies have improved the production efficiency of 5-methyl-1H-pyrazole-3-carboxamide. Modern green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, have reduced the environmental impact of its production while increasing yields. These developments have made the compound more accessible for research and industrial applications, contributing to its growing market demand.

Analytical characterization of 5-methyl-1H-pyrazole-3-carboxamide typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. These methods ensure the compound's purity and structural integrity, which are critical for pharmaceutical applications. The compound generally shows good stability under standard storage conditions, though protection from moisture is recommended for long-term storage.

The global market for pyrazole derivatives like 5-methyl-1H-pyrazole-3-carboxamide has been expanding steadily, driven by increasing research activities in drug discovery and material science. Pharmaceutical companies and research institutions are the primary consumers of this compound, using it as an intermediate in their synthetic programs. The compound's relatively simple structure and the possibility of various modifications make it a versatile starting material for diverse applications.

From a regulatory perspective, 5-methyl-1H-pyrazole-3-carboxamide is generally considered safe for research purposes when handled according to standard laboratory safety protocols. While not classified as hazardous under normal conditions, proper personal protective equipment should be used when working with this compound, as with any chemical substance. Material safety data sheets provide detailed handling and disposal guidelines to ensure safe laboratory practices.

Future research directions for 5-methyl-1H-pyrazole-3-carboxamide include exploring its potential in emerging areas such as agrochemical development, where pyrazole derivatives have shown promise as plant growth regulators and pest control agents. Additionally, the compound's electronic properties are being investigated for potential applications in organic electronics and photovoltaic materials. The continuous discovery of new biological activities for pyrazole-based compounds ensures ongoing interest in this chemical scaffold.

For researchers interested in working with 5-methyl-1H-pyrazole-3-carboxamide, several commercial suppliers offer the compound in various quantities and purity grades. When selecting a supplier, considerations should include the compound's purity, batch-to-batch consistency, and the availability of analytical data. Custom synthesis services are also available for researchers requiring specific isotopic labeling or structural modifications of the basic scaffold.

The scientific literature contains numerous references to 5-methyl-1H-pyrazole-3-carboxamide and its derivatives, reflecting the compound's importance in contemporary research. Recent publications have highlighted its role in developing novel therapeutic agents, particularly in areas such as neurodegenerative diseases and metabolic disorders. The compound's versatility ensures that it remains a subject of active investigation across multiple scientific disciplines.

In conclusion, 5-methyl-1H-pyrazole-3-carboxamide (CAS No. 4027-55-8) represents a valuable chemical entity with wide-ranging applications in pharmaceutical research and material science. Its structural features allow for diverse chemical modifications, making it a versatile building block for drug discovery and materials development. As research into heterocyclic compounds continues to advance, the importance of this pyrazole derivative is likely to grow, offering new opportunities for scientific innovation and technological applications.

4027-55-8 (5-Methyl-1H-pyrazole-3-carboxamide) 関連製品

- 2229012-80-8(2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine)

- 887769-93-9(8-fluoro-5-methoxy-Quinoline)

- 1706463-02-6(2-chloro-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one)

- 941876-51-3(N-(2,3-dimethylphenyl)-2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide)

- 2227675-63-8((2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol)

- 144003-49-6(methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate)

- 2224257-09-2(N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide)

- 1903866-91-0(2-hydroxy-3-(2-methoxy-5-methylphenyl)-2-methylpropanoic acid)

- 3236-71-3(9,9-Bis (4-Hydroxyphenyl) Fluorene)

- 100-86-7(2-Methyl-1-phenyl-2-propanol)